![molecular formula C13H14ClF2NO4S B2931504 Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 2172008-36-3](/img/structure/B2931504.png)
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a chlorosulfonyl group (SO2Cl), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a carboxylate group (COO-) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a chlorosulfonyl group, a difluoropyrrolidine ring, and a carboxylate group . The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, so it might undergo nucleophilic substitution reactions . The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Pd(II)-Catalyzed C-H Carboxylation : This study highlights a Pd(II)-catalyzed reaction for carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids, providing a strategy for assembling molecules like benzoxazinones and quinazolinones (Giri, Lam, & Yu, 2010).
Photocarboxylation of Benzylic C–H Bonds : This research reports a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to form 2-arylpropionic acids, introducing a metal-free approach for synthesizing various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Conversion of Thioglycosides to Glycosyl Triflates : This study presents a potent, metal-free combination of reagents for activating thioglycosides, highlighting the versatility of this chemical system (Crich & Smith, 2001).
Cholinesterase Inhibitors : This research involves benzyl pyrrolidine-1-carboxylates and explores their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase, offering insights into developing new inhibitors (Pizova et al., 2017).
Benzylamines via Iron-Catalyzed Direct Amination : This study explores the synthesis of benzylamines, which are significant in pharmaceutical compounds, using a homogeneous iron complex, showcasing an environmentally friendly methodology (Yan, Feringa, & Barta, 2016).
Mechanism of Action
properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIMCWPBUYWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.